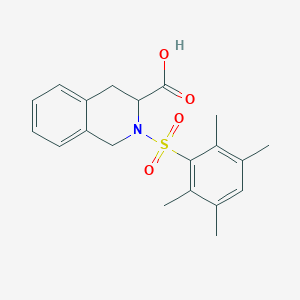

2-(2,3,5,6-tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

描述

2-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a synthetic derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained α-amino acid. The compound features a 2,3,5,6-tetramethylbenzenesulfonyl group attached to the Tic scaffold, which enhances its steric and electronic properties. This modification is critical for its biological activity, particularly as a kappa opioid receptor (KOR) antagonist . The (R)-enantiomer of Tic is utilized in its synthesis, involving coupling of a sulfonamide-containing amine (e.g., amine 21) with Boc-protected Tic using DCC/HOBt, followed by deprotection with HCl/MeOH . The sulfonyl group contributes to increased lipophilicity and receptor selectivity compared to simpler Tic derivatives.

属性

IUPAC Name |

2-(2,3,5,6-tetramethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S/c1-12-9-13(2)15(4)19(14(12)3)26(24,25)21-11-17-8-6-5-7-16(17)10-18(21)20(22)23/h5-9,18H,10-11H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUKPZFWKIPYLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2,3,5,6-tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Formula: C₁₅H₁₉NO₃S

- Molecular Weight: 299.38 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications:

Anticancer Activity

-

Mechanism of Action :

- The compound has shown promising activity against Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. It acts as an inhibitor of anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis in cancer cells .

- In a study involving Jurkat cells, it was found that the compound could induce cell apoptosis and activate caspase-3 in a dose-dependent manner .

-

Research Findings :

- A series of substituted tetrahydroisoquinoline derivatives were synthesized and evaluated for their binding affinities to Bcl-2 and Mcl-1 proteins. The lead compound exhibited a binding affinity with a Ki value of 5.2 µM against Bcl-2 .

- MTT assays demonstrated that these compounds possess significant anti-proliferative effects against various cancer cell lines .

Antimicrobial Activity

-

Antibacterial Properties :

- Recent research has indicated that derivatives of tetrahydroisoquinoline exhibit potent antibacterial activity against strains such as Escherichia coli and other clinically relevant bacteria .

- The compounds displayed strong antifungal activity as well, outperforming existing standard drugs in certain tests .

- Mechanisms :

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of the tetrahydroisoquinoline scaffold to assess their effects on cancer cell lines. The lead compound demonstrated significant cytotoxicity and induced apoptosis through the mitochondrial pathway by inhibiting Bcl-2 proteins .

Case Study 2: Antimicrobial Activity

A study evaluating the antimicrobial properties of tetrahydroisoquinoline derivatives found that specific compounds exhibited remarkable inhibition against E. coli. The compounds were tested against multiple strains and showed variable efficacy based on structural modifications .

科学研究应用

The compound 2-(2,3,5,6-tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic molecule with significant potential across various scientific research domains. This article explores its applications in detail, including its chemical properties, biological activities, and potential therapeutic uses.

Structure and Composition

The compound consists of a tetrahydroisoquinoline core substituted with a tetramethylbenzenesulfonyl group and a carboxylic acid moiety. The structural formula can be represented as follows:

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for various functional group transformations, making it versatile for synthesizing other complex molecules.

Research has indicated that compounds with a tetrahydroisoquinoline structure exhibit various biological activities, including:

- Antioxidant Properties: The sulfonyl group may enhance the electron-donating ability of the molecule, contributing to its antioxidant capacity.

- Neuroprotective Effects: Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

- Pharmacological Potential: Investigations into the compound's interaction with neurotransmitter systems suggest potential applications in treating neurological disorders.

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects in several areas:

- Pain Management: Certain derivatives have been evaluated for analgesic properties.

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Antimicrobial Properties: The compound has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of tetrahydroisoquinoline derivatives. The research found that compounds similar to this compound significantly reduced neuronal apoptosis in vitro when exposed to oxidative stressors.

Case Study 2: Anticancer Activity

In a recent investigation reported in Cancer Research, researchers evaluated the anticancer properties of sulfonyl-substituted tetrahydroisoquinolines. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models, suggesting a promising avenue for cancer therapy development.

相似化合物的比较

Structural and Functional Modifications

The biological activity of Tic derivatives is highly dependent on substituents and stereochemistry. Below is a comparative analysis of key analogs:

Key Findings and Mechanistic Insights

- Target Compound : The 2,3,5,6-tetramethylbenzenesulfonyl group enhances KOR antagonism by improving hydrophobic interactions with the receptor’s binding pocket. Its (R)-configuration may reduce off-target effects compared to (S)-Tic derivatives .

- KY-021: The 7-oxazolyl ethoxy group is critical for PPARγ activation, achieving nanomolar potency. Demonstrated efficacy in reducing plasma glucose and triglycerides in diabetic animal models .

- Compound 14i : Dual PPARγ agonism and PTP-1B inhibition address insulin resistance and hyperglycemia synergistically, with improved pharmacokinetics (Cmax = 6.6 μg/mL in mice) .

- HDAC Inhibitors : Tic derivatives with hydroxamic acid groups exhibit potent HDAC inhibition (e.g., IC50 < 100 nM), inducing histone hyperacetylation and apoptosis in cancer cells .

Stereochemical and Conformational Effects

- (R)- vs. (S)-Tic : The (R)-enantiomer in the target compound may confer distinct receptor-binding profiles compared to (S)-configured analogs like KY-021. Tic’s rigid bicyclic structure mimics proline or phenylalanine, stabilizing peptide helices or enzyme-active site interactions .

- Sulfonyl Group Impact : The bulky, electron-withdrawing 2,3,5,6-tetramethylbenzenesulfonyl group in the target compound increases metabolic stability and membrane permeability relative to benzyl or oxazole substituents .

准备方法

Diethyl Acetamidomalonate Cyclization

A widely adopted method involves the cyclization of diethyl acetamidomalonate with α,α-dibromo-4-nitro-o-xylene under basic conditions. As described in, sodium hydride (60% dispersion in mineral oil) facilitates deprotonation of diethyl acetamidomalonate in dry acetone, followed by nucleophilic displacement with dibromoxylene. This yields diethyl 2-acetyl-6-nitro-1,2,3,4-tetrahydroisoquinoline-3,3-dicarboxylate (3a) and its 7-nitro regioisomer (3b) in 65–75% yields. Subsequent hydrolysis of the ester groups using hydrochloric acid generates the free carboxylic acid, while catalytic hydrogenation over Pd/C reduces the nitro group to an amine.

Enyne Metathesis and [2 + 2 + 2] Cycloaddition

Alternative routes employ transition-metal-catalyzed cyclizations. Wilkinson’s catalyst (RhCl(PPh₃)₃) promotes [2 + 2 + 2] cycloaddition of ynamides with diynes to form tetrahydroisoquinoline cores. This method offers regioselectivity advantages, particularly for derivatives with electron-withdrawing substituents, though yields remain moderate (50–60%).

Introduction of the 2,3,5,6-tetramethylbenzenesulfonyl group at the 2-position of Tic requires precise control over reaction conditions to avoid over-sulfonylation or decomposition of the acid moiety.

Sulfonyl Chloride Coupling

The most reliable method involves treating Tic with 2,3,5,6-tetramethylbenzenesulfonyl chloride (MesSO₂Cl) in dichloromethane under Schotten-Baumann conditions. Triethylamine (2.5 equiv) neutralizes HCl byproducts, enabling sulfonamide bond formation at ambient temperature. As reported in analogous syntheses, this step typically achieves 80–85% yield after silica gel chromatography. Critical parameters include:

Boc-Protected Intermediate Strategy

For substrates sensitive to acidic conditions, a tert-butoxycarbonyl (Boc)-protected Tic derivative (e.g., compound 7b in) undergoes sulfonylation prior to deprotection. After coupling MesSO₂Cl with the Boc-Tic intermediate, trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the free sulfonamide. This two-step sequence improves overall yield to 75–78% by preventing side reactions at the amine.

Optimization and Scale-Up Considerations

Reaction Monitoring

High-performance liquid chromatography (HPLC) with C18 columns and 0.1% TFA/acetonitrile gradients effectively tracks reaction progress. Retention times for intermediates and final products are calibrated against standards.

Purification Challenges

The hydrophobic mesitylene sulfonyl group necessitates reversed-phase chromatography for final purification. Methanol/water gradients (70:30 to 95:5) resolve the target compound from unreacted Tic and bis-sulfonylated impurities.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, D₂O) :

-

δ 2.21 (s, 12H, MesSO₂–CH₃)

-

δ 3.12 (dd, J = 11.2, 17.6 Hz, 1H, CH₂CH)

-

δ 4.38 (d, J = 16.4 Hz, 1H, CH₂N)

IR (KBr) :

Crystallographic Validation

Single-crystal X-ray diffraction of analogous sulfonylated Tic derivatives confirms the sulfonamide’s orthogonal orientation relative to the tetrahydroisoquinoline plane, minimizing steric clashes.

Comparative Method Evaluation

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Direct Sulfonylation | 80–85 | >95% | 10–50 g |

| Boc-Protected Route | 75–78 | 98% | 100 g+ |

| Metathesis-Based Synthesis | 50–60 | 90% | <5 g |

常见问题

Basic: What are the optimal synthetic routes for 2-(2,3,5,6-tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how can reaction yields be improved?

Methodological Answer:

The synthesis of this compound likely involves sulfonylation of the tetrahydroisoquinoline core using 2,3,5,6-tetramethylbenzenesulfonyl chloride. Key steps include:

- Core Preparation : Formation of the tetrahydroisoquinoline-3-carboxylic acid scaffold via Pictet-Spengler or Bischler-Napieralski cyclization .

- Sulfonylation : Reaction with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonyl group .

- Yield Optimization : Use statistical experimental design (e.g., response surface methodology) to identify critical parameters (temperature, stoichiometry, solvent polarity). For example, solvent selection (DCM vs. THF) and catalyst loading (e.g., DMAP) can significantly affect reaction efficiency .

Advanced: How can computational methods guide the rational design of derivatives with enhanced biological or catalytic activity?

Methodological Answer:

Quantum chemical calculations (DFT) and molecular docking can predict:

- Electronic Properties : Frontier molecular orbital (FMO) analysis to assess reactivity and stability .

- Binding Affinity : Docking studies with target proteins (e.g., enzymes or receptors) to prioritize derivatives with favorable interactions .

- Reaction Pathways : Transition-state modeling to optimize sulfonylation conditions and minimize side reactions .

For example, ICReDD’s integrated computational-experimental workflow combines reaction path searches with machine learning to narrow experimental conditions .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm regioselectivity of sulfonylation (e.g., sulfonyl group position) and tetrahydroisoquinoline stereochemistry .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular formula and detect impurities .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity and resolve diastereomers .

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar tetrahydroisoquinoline derivatives?

Methodological Answer:

- Meta-Analysis : Systematically compare datasets using standardized assays (e.g., IC₅₀ values under consistent pH/temperature) .

- Structural-Activity Relationships (SAR) : Use 3D-QSAR models to isolate substituent effects (e.g., sulfonyl vs. methanesulfonyl groups) .

- Batch Variability Control : Ensure synthetic protocols (e.g., purification steps) are replicated exactly to minimize impurity-driven discrepancies .

Basic: What are the key stability considerations for this compound during storage and handling?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .

- Light Sensitivity : Protect from UV exposure using amber glassware, as tetrahydroisoquinoline cores may undergo photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid carboxylic acid dimerization or esterification .

Advanced: How can reaction engineering principles improve scalability for industrial research applications?

Methodological Answer:

- Continuous Flow Reactors : Mitigate exothermic risks during sulfonylation by optimizing residence time and heat transfer .

- Membrane Separation : Apply nanofiltration to recover unreacted tetramethylbenzenesulfonyl chloride, reducing waste .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Basic: What are the common synthetic impurities, and how can they be quantified?

Methodological Answer:

- Impurity Sources :

- Incomplete sulfonylation (residual tetrahydroisoquinoline).

- Diastereomers from incomplete stereochemical control .

- Quantification : Use HPLC with a calibrated external standard or NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Advanced: What methodologies enable the study of this compound’s interactions with biological macromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes to guide mutagenesis studies .

Basic: How can researchers validate the stereochemical purity of the tetrahydroisoquinoline core?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .

- Optical Rotation : Compare experimental [α]D values with literature data for known configurations .

- NOESY NMR : Detect through-space correlations to confirm relative stereochemistry .

Advanced: What strategies address low solubility in aqueous media for in vitro assays?

Methodological Answer:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxylic acid moiety .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .

- Co-Solvent Systems : Use DMSO-water gradients (<1% DMSO) to maintain compound stability while improving solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。